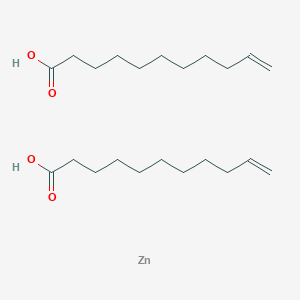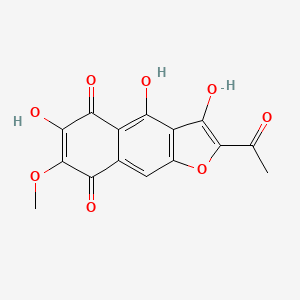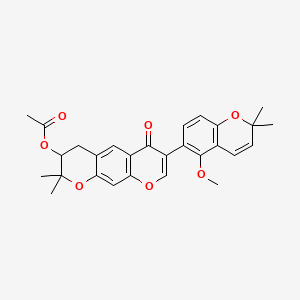
Mundulone acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mundulone acetate is a natural product derived from the isoflavone class of compounds. It has garnered attention for its potential therapeutic applications, particularly in the management of preterm labor due to its ability to inhibit intracellular calcium-regulated myometrial contractility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mundulone acetate typically involves the acetylation of mundulone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups present in mundulone .
Industrial Production Methods
Industrial production of this compound may involve the extraction of mundulone from natural sources followed by its chemical modification. The extraction process includes solvent extraction and purification steps to isolate mundulone, which is then subjected to acetylation under optimized conditions to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Mundulone acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds where the acetyl group is replaced by other functional groups .
Scientific Research Applications
Chemistry: Used as a lead compound for the synthesis of novel derivatives with enhanced biological activities.
Biology: Investigated for its role in modulating intracellular calcium levels and its effects on cellular functions.
Medicine: Explored as a potential tocolytic agent for the management of preterm labor due to its ability to inhibit myometrial contractility.
Mechanism of Action
Mundulone acetate exerts its effects primarily by inhibiting intracellular calcium mobilization. It targets myometrial cells, reducing their contractility by interfering with calcium signaling pathways. This inhibition is achieved through the modulation of calcium channels and receptors involved in calcium homeostasis .
Comparison with Similar Compounds
Similar Compounds
Mundulone: The parent compound of mundulone acetate, also an isoflavone with similar biological activities.
Atosiban: A tocolytic agent used in clinical settings, which works synergistically with this compound.
Nifedipine: Another tocolytic agent that shows synergistic effects when combined with this compound
Uniqueness
This compound is unique due to its greater uterine-selectivity and lower cytotoxicity compared to mundulone. It demonstrates a favorable therapeutic index and synergistic efficacy with other tocolytics, making it a promising candidate for further development as a tocolytic agent .
Properties
IUPAC Name |
[7-(5-methoxy-2,2-dimethylchromen-6-yl)-2,2-dimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O7/c1-15(29)33-24-12-16-11-19-23(13-22(16)35-28(24,4)5)32-14-20(25(19)30)17-7-8-21-18(26(17)31-6)9-10-27(2,3)34-21/h7-11,13-14,24H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQMZWZRFQKNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=CC3=C(C=C2OC1(C)C)OC=C(C3=O)C4=C(C5=C(C=C4)OC(C=C5)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
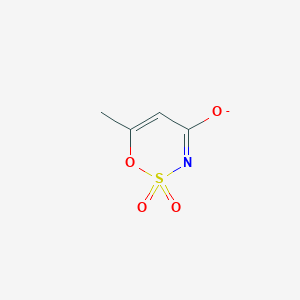
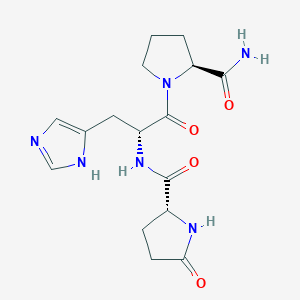
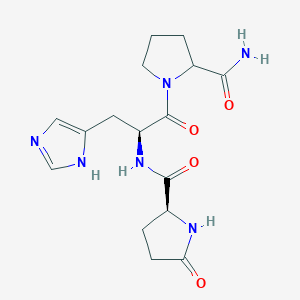
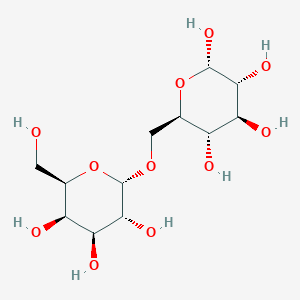
![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)
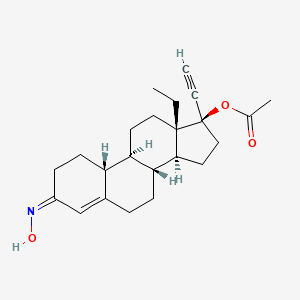
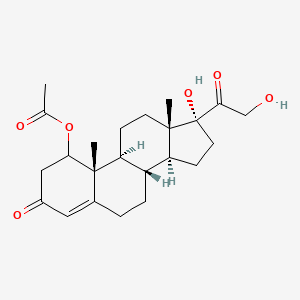
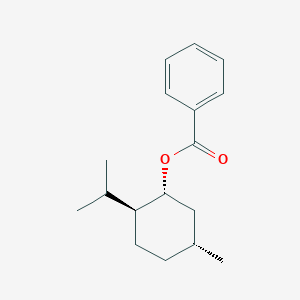
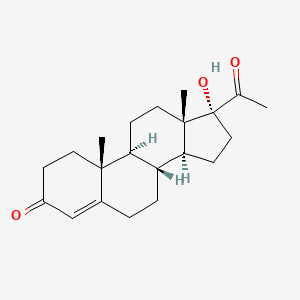

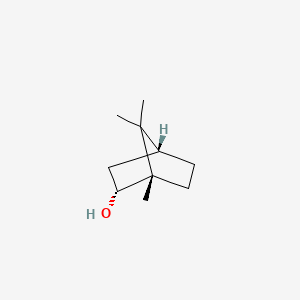
![1-(Propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]-2-propanol](/img/structure/B10753300.png)
